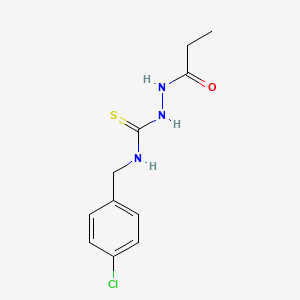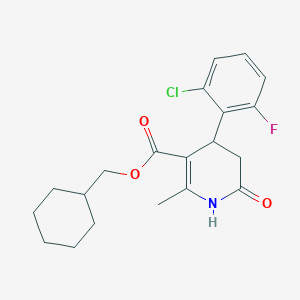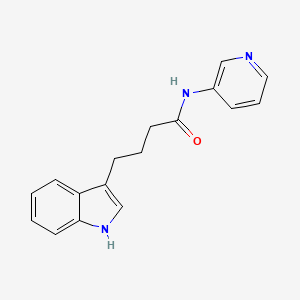
4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide
Descripción general
Descripción
4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide, also known as CFM-2, is a synthetic compound that belongs to the family of piperazine derivatives. CFM-2 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant-like, and anti-addictive effects.
Biochemical and Physiological Effects:
4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant-like, and anti-addictive effects. 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has also been shown to modulate the activity of GABA and glutamate receptors in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide also has several limitations, including its limited solubility in water and its relatively short half-life in the body.
Direcciones Futuras
There are several future directions for research on 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide. One potential direction is to further investigate its potential as a therapeutic agent for anxiety, depression, and addiction. Another potential direction is to investigate the potential of 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide as a tool for studying the serotonergic and dopaminergic systems in the brain. Additionally, further research is needed to elucidate the exact mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide and to develop more effective synthesis methods for the compound.
Aplicaciones Científicas De Investigación
4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these disorders. 4-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-1-piperazinecarboxamide has also been studied for its potential as an anti-addictive agent, with promising results in animal models of cocaine addiction.
Propiedades
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O/c19-17-12-15(20)7-6-14(17)13-22-8-10-23(11-9-22)18(24)21-16-4-2-1-3-5-16/h6-7,12,16H,1-5,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDMASZALXHLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)
![3-[1-[2-(2-chlorophenoxy)ethyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4849539.png)
![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4849562.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4849567.png)
![5-(2,4-dichlorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4849575.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)
![tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4849583.png)

![5-{3-bromo-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849602.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4849621.png)